molecular formula C21H25N3O3 B4981872 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide

Katalognummer: B4981872
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: IOTCQBKMEWLZJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and function of B cells and is therefore an attractive target for the treatment of B cell malignancies and autoimmune disorders.

Wirkmechanismus

TAK-659 exerts its therapeutic effects by selectively inhibiting BTK, a key signaling molecule in the B cell receptor (BCR) pathway. BTK is essential for B cell development, activation, and survival, and its dysregulation has been implicated in the pathogenesis of B cell malignancies and autoimmune diseases. By blocking BTK activity, TAK-659 prevents B cell proliferation and survival, leading to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated dose-dependent inhibition of BTK phosphorylation and downstream signaling pathways, including AKT and ERK. TAK-659 has also been shown to induce apoptosis (programmed cell death) in B cell lines and primary CLL cells, further supporting its potential as a therapeutic agent in B cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of TAK-659 is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Another advantage is its favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. However, one limitation of TAK-659 is its limited solubility in aqueous solutions, which can make it challenging to formulate for in vitro and in vivo experiments.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 and related compounds. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance their efficacy and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to BTK inhibitors, which could help personalize treatment for patients with B cell malignancies or autoimmune diseases. Finally, the development of more potent and selective BTK inhibitors, with improved solubility and pharmacokinetic properties, could further expand the therapeutic potential of this class of compounds.

Synthesemethoden

The synthesis of TAK-659 involves a series of chemical reactions starting from 4-acetylphenylhydrazine and 4-methoxybenzaldehyde. The intermediate product is then reacted with N-(4-chlorophenyl)acetamide to form the final product, TAK-659. The synthesis of TAK-659 has been described in detail in several scientific publications, including a patent application filed by Takeda Pharmaceutical Company Limited, the developer of the compound.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases, demonstrating promising results in terms of efficacy and safety. In particular, TAK-659 has shown potent activity against B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-16(25)17-3-7-19(8-4-17)24-13-11-23(12-14-24)15-21(26)22-18-5-9-20(27-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTCQBKMEWLZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.